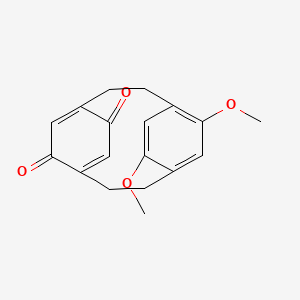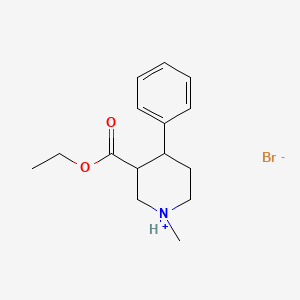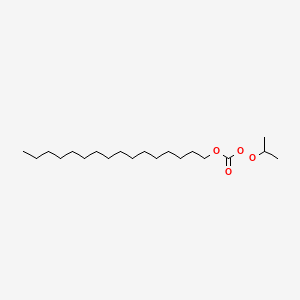
O-Hexadecyl OO-isopropyl peroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Hexadecyl OO-isopropyl peroxycarbonate is a chemical compound with the molecular formula C21H42O4. It is a type of organic peroxide, which is known for its ability to initiate polymerization reactions. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Hexadecyl OO-isopropyl peroxycarbonate typically involves the reaction of hexadecyl alcohol with isopropyl chloroformate in the presence of a base, followed by the introduction of a peroxide group. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-Hexadecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the peroxide group.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield alcohols and carbonates, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
O-Hexadecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It is studied for its potential use in drug delivery systems due to its ability to release active oxygen species.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its oxidative properties.
Industry: It is used in the production of plastics, resins, and other materials that require controlled polymerization processes.
Mechanism of Action
The mechanism of action of O-Hexadecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals also underlies its potential use in oxidative processes and antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- OO-t-butyl O-isopropyl peroxycarbonate
- OO-t-hexyl O-isopropyl peroxycarbonate
- OO-t-butyl peroxylaurate
Uniqueness
O-Hexadecyl OO-isopropyl peroxycarbonate is unique due to its long alkyl chain, which imparts specific solubility and reactivity properties. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in initiating polymerization reactions.
Properties
CAS No. |
62476-79-3 |
|---|---|
Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
hexadecyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C20H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)24-23-19(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
HWZJYLCXKMZRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



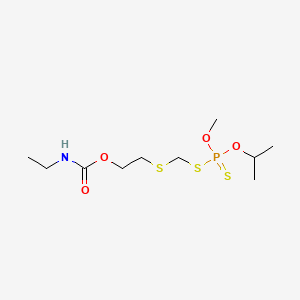
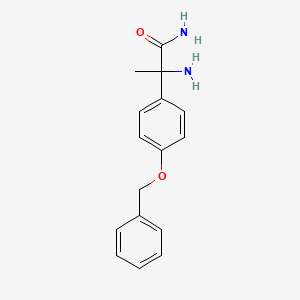
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
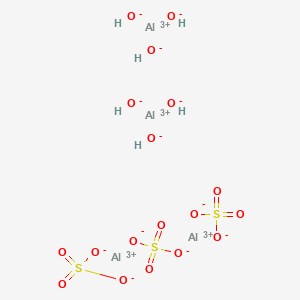
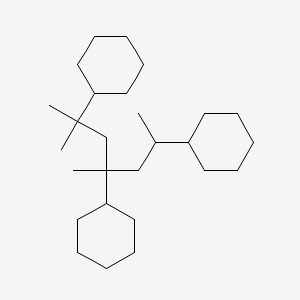
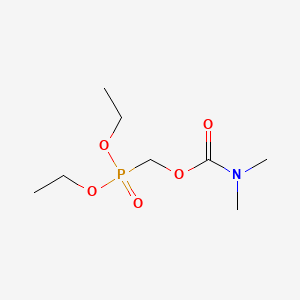
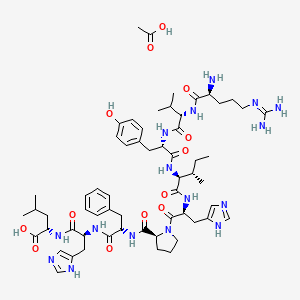
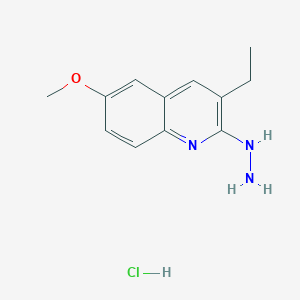
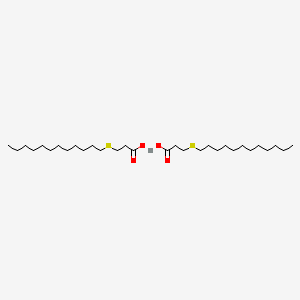
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
